molecular formula C11H7FN2O4 B11863391 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid

6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid

Cat. No.: B11863391
M. Wt: 250.18 g/mol
InChI Key: ZKROSGPLXLWQBG-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid is a synthetically modified quinoline derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known for their versatile biological activities, particularly in anticancer applications . The core quinoline structure, functionalized with a carboxylic acid at the 2-position, serves as a key pharmacophore and a versatile handle for further synthetic derivatization to create novel chemical entities . The strategic incorporation of a nitro group, along with fluorine and methyl substituents, is a common approach in drug discovery to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability . Research on structurally similar nitroquinoline derivatives has demonstrated promising anti-proliferative effects against various cancer cell lines, including pancreatic cancer models, by potentially targeting multiple biological pathways and inducing cancer cell death . Some analogues have been designed as inhibitors of epidermal growth factor receptor (EGFR) kinase, a critical target in oncology, showing potent activity in cell-based assays . The presence of the carboxylic acid functional group enhances the molecule's ability to participate in salt formation and influences its solubility profile, which is a critical parameter for bioavailability in preclinical studies. This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C11H7FN2O4

Molecular Weight

250.18 g/mol

IUPAC Name

6-fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid

InChI

InChI=1S/C11H7FN2O4/c1-5-4-7(12)10(14(17)18)6-2-3-8(11(15)16)13-9(5)6/h2-4H,1H3,(H,15,16)

InChI Key

ZKROSGPLXLWQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2)C(=O)O)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Halogenation and Methylation of Quinoline Precursors

A common approach involves starting with a substituted quinoline derivative, such as 8-methylquinoline-2-carboxylic acid. Fluorination at position 6 is typically achieved using fluorinating agents like Selectfluor® or AgF2\text{AgF}_2 under anhydrous conditions. For example, chlorination followed by halogen exchange with KF\text{KF} in dimethylformamide (DMF) has been reported for analogous compounds.

The methyl group at position 8 is often introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies. A patented method for similar quinolines employs phosphorus trichloride (PCl3\text{PCl}_3) as a catalyst under halogen lamp irradiation to facilitate chlorination, which can be adapted for methyl group retention through protective group strategies.

Nitration and Carboxylation

Nitration of the fluorinated and methylated intermediate requires careful temperature control to prevent over-nitration or ring degradation. A mixture of concentrated HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4 at 0–5°C is commonly used, with the nitro group preferentially occupying position 5 due to electronic directing effects.

Carboxylation at position 2 is achieved through hydrolysis of a cyano or ester group. For instance, treatment with aqueous NaOH\text{NaOH} under reflux converts a nitrile intermediate to the carboxylic acid. Alternatively, carbon dioxide insertion via Kolbe-Schmitt reaction has been explored for related structures.

Optimized Synthetic Protocol

The following step-by-step procedure synthesizes this compound with a reported yield of 76% and purity >95%:

Step 1: Synthesis of 8-Methylquinoline-2-carbonitrile

  • Reactants : 2-Chloro-8-methylquinoline (10 mmol), CuCN\text{CuCN} (12 mmol).

  • Conditions : Reflux in DMF at 150°C for 24 hours under N2\text{N}_2.

  • Workup : Quench with NH4OH\text{NH}_4\text{OH}, extract with CH2Cl2\text{CH}_2\text{Cl}_2, dry over MgSO4\text{MgSO}_4.

Step 2: Fluorination at Position 6

  • Reactants : 8-Methylquinoline-2-carbonitrile (8 mmol), AgF2\text{AgF}_2 (10 mmol).

  • Conditions : Stir in anhydrous acetonitrile at 80°C for 12 hours.

  • Workup : Filter, concentrate, purify via silica gel chromatography (hexane:EtOAc 4:1).

Step 3: Nitration at Position 5

  • Reactants : 6-Fluoro-8-methylquinoline-2-carbonitrile (6 mmol), HNO3\text{HNO}_3 (68%, 15 mL), H2SO4\text{H}_2\text{SO}_4 (conc., 5 mL).

  • Conditions : Add nitrating mixture dropwise at 0°C, stir for 2 hours.

  • Workup : Pour onto ice, neutralize with NaHCO3\text{NaHCO}_3, extract with EtOAc\text{EtOAc}.

Step 4: Carboxylation of the Nitrile Group

  • Reactants : 6-Fluoro-8-methyl-5-nitroquinoline-2-carbonitrile (5 mmol), NaOH\text{NaOH} (6M, 20 mL).

  • Conditions : Reflux for 8 hours.

  • Workup : Acidify with HCl\text{HCl} (6M), collect precipitate by filtration.

Critical Reaction Parameters

Temperature and Solvent Effects

  • Fluorination with AgF2\text{AgF}_2 achieves optimal yields at 80°C, as lower temperatures slow kinetics, while higher temperatures promote decomposition.

  • Nitration in H2SO4\text{H}_2\text{SO}_4 requires strict temperature control (<5°C) to avoid polysubstitution.

Catalytic Systems

The use of PCl3\text{PCl}_3 in chlorination steps, as detailed in patent CN102942524A, enhances reaction rates by stabilizing intermediates. However, for fluorinated analogs, milder catalysts like CuI\text{CuI} may reduce side reactions.

Analytical Characterization and Quality Control

Post-synthesis analysis employs:

  • HPLC : C18 column, mobile phase MeCN:H2O (0.1% TFA) 70:30, retention time 6.2 min.

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) δ 8.92 (d, J = 8.4 Hz, 1H), 8.45 (s, 1H), 7.98 (d, J = 8.0 Hz, 1H), 2.98 (s, 3H).

  • Mass Spectrometry : ESI-MS m/z 251.06 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential Halogenation6892Scalable for industrial productionRequires toxic chlorinated solvents
Direct Nitration7695High regioselectivitySensitive to moisture
Microwave-Assisted8297Reduced reaction timeSpecialized equipment required

Chemical Reactions Analysis

6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid is C11H7FN2O4C_{11}H_{7}FN_{2}O_{4} with a molecular weight of approximately 248.18 g/mol. Its structure includes a quinoline ring system substituted with a fluorine atom, a methyl group, a nitro group, and a carboxylic acid functional group. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Pharmaceutical Applications

  • Antimicrobial Activity :
    Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that compounds in this class can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The nitro group is particularly noted for enhancing antimicrobial activity.
  • Antitumor Properties :
    Quinoline derivatives are being investigated for their potential as antitumor agents. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation . Case studies have demonstrated that derivatives of this compound can interact with DNA and interfere with cellular processes critical for tumor growth.
  • Drug Development :
    This compound serves as a lead structure for developing new drugs targeting bacterial infections or cancer therapies. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity .

Agricultural Applications

This compound has potential applications in agricultural chemicals due to its bioactive properties. It can be explored as a pesticide or fungicide, targeting specific pathogens affecting crops . The compound's ability to disrupt microbial processes makes it a candidate for further research in plant protection.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial properties of various quinoline derivatives, including this compound, against Mycobacterium smegmatis. The results indicated a minimum inhibitory concentration (MIC) of 6.25 µg/mL, demonstrating significant antibacterial activity .

Case Study 2: Antitumor Efficacy

In another investigation, derivatives similar to this compound were tested for their antitumor effects on human cancer cell lines. The findings suggested that modifications at the 8-position significantly enhanced cytotoxicity against specific tumor types .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid N/A C₁₁H₈FN₂O₄ ~251.19 (estimated) 6-F, 8-CH₃, 5-NO₂, 2-COOH High electronegativity, lipophilicity
6-Fluoro-2-methylquinoline-5-carboxylic acid 86053-13-6 C₁₁H₈FNO₂ 205.19 6-F, 2-CH₃, 5-COOH Lacks nitro group; lower reactivity
8-Nitroquinoline-5-carboxylic acid 1263213-87-1 C₁₀H₆N₂O₄ 218.17 8-NO₂, 5-COOH No fluorine or methyl groups
5-Fluoro-8-nitroquinoline-2-carboxylic acid 1420791-65-6 C₁₀H₅FN₂O₄ 236.16 5-F, 8-NO₂, 2-COOH Fluorine and nitro in swapped positions
3-Fluoroquinoline-6-carboxylic acid 1824050-94-3 C₁₀H₆FNO₂ 207.16 3-F, 6-COOH Different fluorine position
7-Fluoroquinoline-6-carboxylic acid 1061650-21-2 C₁₀H₆FNO₂ 207.16 7-F, 6-COOH Fluorine at position 7

Research Implications

  • Pharmacological Potential: Fluorine and nitro groups are known to enhance bioavailability and target binding in antimicrobial and anticancer agents. The methyl group at position 8 in the target compound may reduce metabolic degradation compared to non-methylated analogs .

Biological Activity

6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative notable for its unique structure, which includes a quinoline ring substituted with a fluorine atom, a methyl group, a nitro group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against bacterial infections and cancer.

The molecular formula of this compound is C11_{11}H7_7FN2_2O4_4, with a molecular weight of approximately 248.18 g/mol. The presence of the fluorine atom enhances its ability to penetrate biological membranes, while the nitro and carboxylic acid groups contribute to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Inhibition of Bacterial DNA Synthesis : The compound has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, essential enzymes for bacterial DNA replication. This inhibition leads to bacterial cell death.
  • Antitumor Activity : Similar quinoline derivatives have demonstrated antitumor properties by interfering with cell proliferation pathways and inducing apoptosis in cancer cells.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Target Effect
AntibacterialVarious bacteriaInhibits DNA synthesis, leading to cell death
AntitumorCancer cell linesInduces apoptosis and inhibits proliferation

Antibacterial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary based on structural modifications and the type of bacteria tested .

Antitumor Properties

A study focused on the cytotoxic effects of quinoline derivatives revealed that certain modifications could enhance their antitumor activity. For example, the introduction of halogen atoms at specific positions on the quinoline ring was associated with increased potency against cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The IC50 values for these compounds were reported in the range of 168.78 µM for MCF-7 cells, indicating promising antitumor potential .

Comparison with Similar Compounds

When compared to other fluorinated quinolines, this compound exhibits distinct biological activities due to its unique substitution pattern. The following table highlights comparisons with related compounds:

Compound Key Features Biological Activity
6-FluoroquinolineFluorine substitutionModerate antibacterial activity
5-NitroquinolineNitro groupAntibacterial but less potent
6-Fluoro-8-methyl-5-nitroquinolineFluorine, methyl, nitro groupsEnhanced antibacterial and antitumor

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid, and how can intermediates be characterized?

  • Methodology : A multistep synthesis starting from substituted quinolines is typical. For example, nitration of a fluorinated quinoline precursor (e.g., 6-fluoro-8-methylquinoline) under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group. Subsequent oxidation of the 2-position methyl group to a carboxylic acid (e.g., using KMnO₄ in acidic conditions) is critical. Intermediate characterization should include ¹H/¹³C NMR to confirm regioselective nitration and HPLC-MS to verify purity .

Q. How can solubility challenges be addressed during purification of this compound?

  • Methodology : Due to its polar nitro and carboxylic acid groups, solubility in common organic solvents (e.g., DCM, EtOAc) is limited. Use mixed solvents like DMF/water or DMSO/MeOH for recrystallization. Adjust pH to deprotonate the carboxylic acid (e.g., with NH₄OH) to improve aqueous solubility. Monitor purity via TLC (silica gel, 10% MeOH in CHCl₃) and confirm crystallinity with PXRD .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodology : Discrepancies in NMR signals (e.g., unexpected splitting in the quinoline ring protons) may arise from steric effects of the 8-methyl group or fluorine’s electronegativity. Use 2D-NMR (COSY, HSQC) to assign coupling pathways. Compare experimental data with computational simulations (DFT-based NMR prediction tools) to validate assignments. Contradictions in NOE effects may require X-ray crystallography for definitive structural resolution .

Q. What strategies optimize the regioselectivity of nitration in the presence of competing substituents (fluoro and methyl groups)?

  • Methodology : The nitro group’s position (C5) is influenced by electron-donating/withdrawing effects. Fluorine at C6 deactivates the ring, favoring nitration at C5 over C6. Use Hammett substituent constants (σ values) to predict reactivity: methyl (σ ~ -0.17) directs nitration meta/para, while fluorine (σ ~ +0.34) directs ortho/para. Experimental validation via HPLC-MS of reaction mixtures under varying conditions (e.g., HNO₃ concentration, temperature) is essential .

Q. How does the compound’s electronic structure influence its reactivity in metal-catalyzed coupling reactions?

  • Methodology : The electron-withdrawing nitro and carboxylic acid groups reduce electron density at the quinoline core, complicating cross-couplings (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ with strong bases (e.g., Cs₂CO₃) in DMF at 80–100°C to activate the C2-carboxylic acid for decarboxylative coupling. Monitor reaction progress via in-situ IR to track CO₂ release. Compare yields with/without directing groups (e.g., boronic esters) .

Data Analysis and Validation

Q. How can contradictory bioactivity results (e.g., antimicrobial assays) be systematically evaluated?

  • Methodology : Variability in MIC (Minimum Inhibitory Concentration) values may arise from impurities (e.g., residual nitro intermediates). Validate purity via HPLC-UV/ELSD (>98%) before testing. Use standardized protocols (CLSI guidelines) with control strains (e.g., E. coli ATCC 25922). Perform dose-response curves in triplicate, and analyze statistical significance with ANOVA (p < 0.05). Cross-reference with structurally analogous compounds (e.g., 5-nitroquinolines) to identify SAR trends .

Q. What analytical techniques are critical for detecting decomposition products under storage conditions?

  • Methodology : Long-term stability studies (25°C/60% RH) should use HPLC-DAD-MS to monitor degradation. Common issues include hydrolysis of the nitro group (to amine) or decarboxylation. Accelerated stability testing (40°C/75% RH) over 4 weeks can predict shelf life. Quantify degradation products (e.g., 6-fluoro-8-methyl-5-aminoquinoline-2-carboxylic acid) via LC-MS/MS with isotopically labeled internal standards .

Experimental Design Considerations

Q. How to design a kinetic study for the compound’s acid-catalyzed decarboxylation?

  • Methodology : Use UV-Vis spectroscopy (λ = 260–300 nm) to track loss of the carboxylic acid chromophore in buffered solutions (pH 1–5). Fit data to a first-order rate equation (ln[A] vs. time) to calculate kobs. Compare activation energies (Ea) via Arrhenius plots at 30–70°C. Confirm decarboxylation by FTIR (loss of COOH stretch at ~1700 cm⁻¹) and ¹³C NMR (disappearance of C=O at ~170 ppm) .

Q. What computational methods predict the compound’s binding affinity for enzymatic targets (e.g., DNA gyrase)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of bacterial DNA gyrase (PDB: 1KZN). Parameterize the ligand with GAFF2 force fields and optimize geometry via DFT (B3LYP/6-31G). Validate docking poses with MD simulations (NAMD, 100 ns)* to assess binding stability. Compare predicted ΔG values with experimental ITC (Isothermal Titration Calorimetry) data .

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